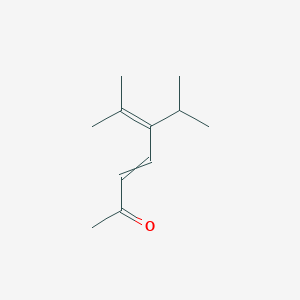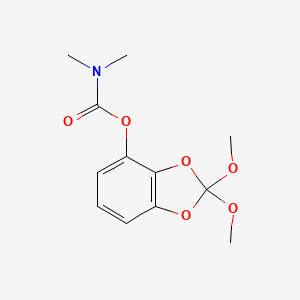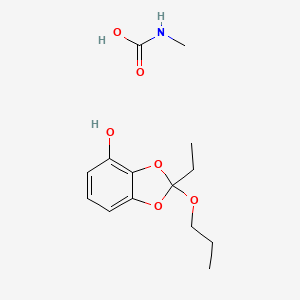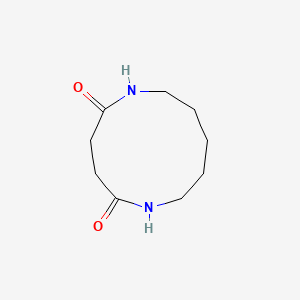
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one, also known as 6-Methyl-3,5-heptadien-2-one, is an organic compound with the molecular formula C8H12O and a molecular weight of 124.1803 g/mol . This compound is characterized by its unique structure, which includes a heptadiene backbone with methyl and isopropyl substituents.
Vorbereitungsmethoden
The synthesis of 6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one can be achieved through several methods:
Reaction of 2-methylbuten-2-al with acetone: This reaction is carried out in the presence of sodium ethylate or sodium hydroxide as a base.
Pyrolysis of tertiary acetylenic carbinyl acetoacetates: This method involves the use of an acid catalyst to facilitate the reaction.
Analyse Chemischer Reaktionen
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its characteristic odor.
Wirkmechanismus
The mechanism of action of 6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one can be compared with other similar compounds, such as:
6-Methyl-3,5-heptadien-2-one: This is a stereoisomer with similar chemical properties but different spatial arrangement.
2-Methyl-2,4-heptadien-6-one: Another isomer with a different substitution pattern.
6-Methylhepta-3,5-dien-2-one: A compound with a similar backbone but different substituents.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
60845-33-2 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
6-methyl-5-propan-2-ylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C11H18O/c1-8(2)11(9(3)4)7-6-10(5)12/h6-8H,1-5H3 |
InChI-Schlüssel |
WAKMQGOOAHDRNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C(C)C)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)

![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)







stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)


